Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Overview
Description
Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate is a chemical compound with the molecular formula C19H11N3Na2O7S2 . It is also known by its CAS number 56932-43-5 .
Molecular Structure Analysis
The molecular structure of Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate consists of a quinoline ring system with sulphonate groups and a naphthylazo group attached . The exact structure can be determined using spectroscopic methods.Physical And Chemical Properties Analysis
Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate has a molecular weight of 503.41 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
NSC87877, also known as NSC-87877 disodium or Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate, is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP). It has IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively . It inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .
This compound is primarily used for phosphorylation and dephosphorylation applications . It’s a cell-permeable, potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 tyrosine phosphatases .
- NSC87877 is primarily used for phosphorylation and dephosphorylation applications . It is a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases (PTP) with IC50 values of 355 nM and 318 nM, respectively . This makes it a valuable tool in the study of these enzymes and their roles in cellular signaling pathways .
- NSC87877 has been used in studies investigating cell proliferation. For example, it has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .
Phosphorylation & Dephosphorylation Applications
Cell Proliferation Studies
Hematopoietic Stem Cell (HSC) Proliferation
- A study has shown that the combination of stem cell factor (SCF) and NSC87877 can enhance c-Kit mediated proliferation of human megakaryoblastic cells . This promising combination could likely play an essential role in enhancing the proliferation of cells .
Enhancement of Hematopoietic Stem Cells (HSCs) Proliferation
Inhibition of DUSP26 in Neuroblastoma (NB)
Safety And Hazards
Future Directions
The future directions for research and applications of Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate are not specified in the available resources. Given its complex structure, it may have potential uses in various fields such as organic synthesis, dye chemistry, and materials science .
properties
IUPAC Name |
disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2.2Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGQKHFUZRWNA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889401 | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate | |
CAS RN |
56932-43-5 | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(6-sulfo-2-naphthalenyl)diazenyl)-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056932435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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